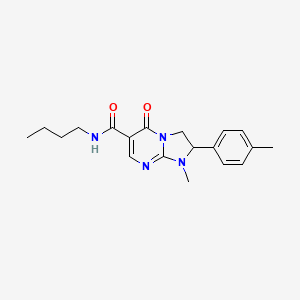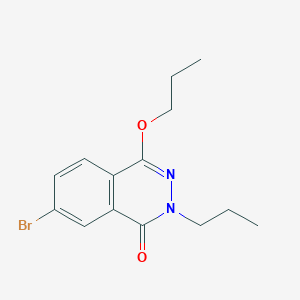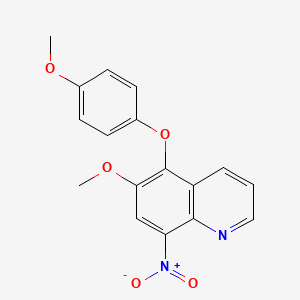![molecular formula C13H12N2O4 B12897489 4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester CAS No. 62175-50-2](/img/structure/B12897489.png)
4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-acetamidobenzoyl chloride with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the acetamido group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce various reduced oxazole compounds.
Aplicaciones Científicas De Investigación
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The acetamido group enhances its solubility and bioavailability, facilitating its interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Another related compound with variations in the substituents on the oxazole ring.
Uniqueness
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate is unique due to its specific acetamido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62175-50-2 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
methyl 5-(2-acetamidophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-8(16)15-10-6-4-3-5-9(10)12-11(13(17)18-2)14-7-19-12/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
BSCFGWYAXCHUAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C2=C(N=CO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)

![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)



![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)



![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
